

Application Notes and Protocols for Ion Channel Screening using Aneratrigine Hydrochloride

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Compound of Interest

Compound Name: *Aneratrigine hydrochloride*

Cat. No.: *B12369953*

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Introduction

Aneratrigine hydrochloride is a potent and selective inhibitor of the voltage-gated sodium channel subtype 1.7 (Nav1.7). The Nav1.7 channel is a genetically validated target for the treatment of pain, as gain-of-function mutations are associated with severe pain syndromes, while loss-of-function mutations lead to a congenital insensitivity to pain. **Aneratrigine hydrochloride** has been identified as a promising therapeutic candidate for neuropathic pain.

These application notes provide a comprehensive overview of the use of **Aneratrigine hydrochloride** in cell line-based ion channel screening studies. The protocols detailed below are designed to assess the potency and selectivity of Aneratrigine and similar compounds against the Nav1.7 channel and a broader panel of ion channels to determine its full pharmacological profile.

Quantitative Data Presentation

Due to the limited availability of a comprehensive public ion channel selectivity panel for **Aneratrigine hydrochloride**, the following table presents data for a well-characterized and highly selective Nav1.7 inhibitor, PF-05089771, which has a similar potency for Nav1.7. This data is representative of what would be expected for a selective Nav1.7 inhibitor and can serve as a benchmark for screening studies. The IC₅₀ value for Aneratrigine against human Nav1.7 is reported to be 19 nM.

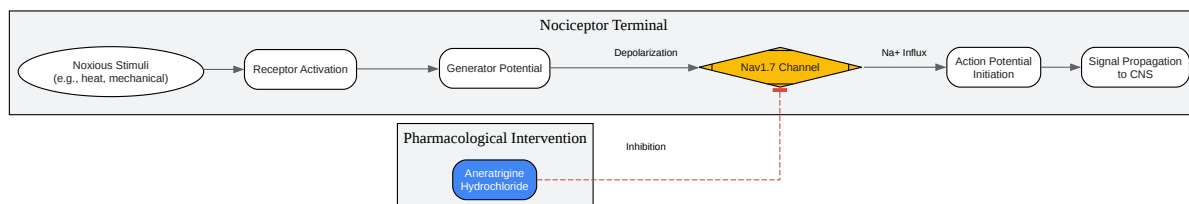
Table 1: Representative Ion Channel Selectivity Profile of a Selective Nav1.7 Inhibitor (PF-05089771)

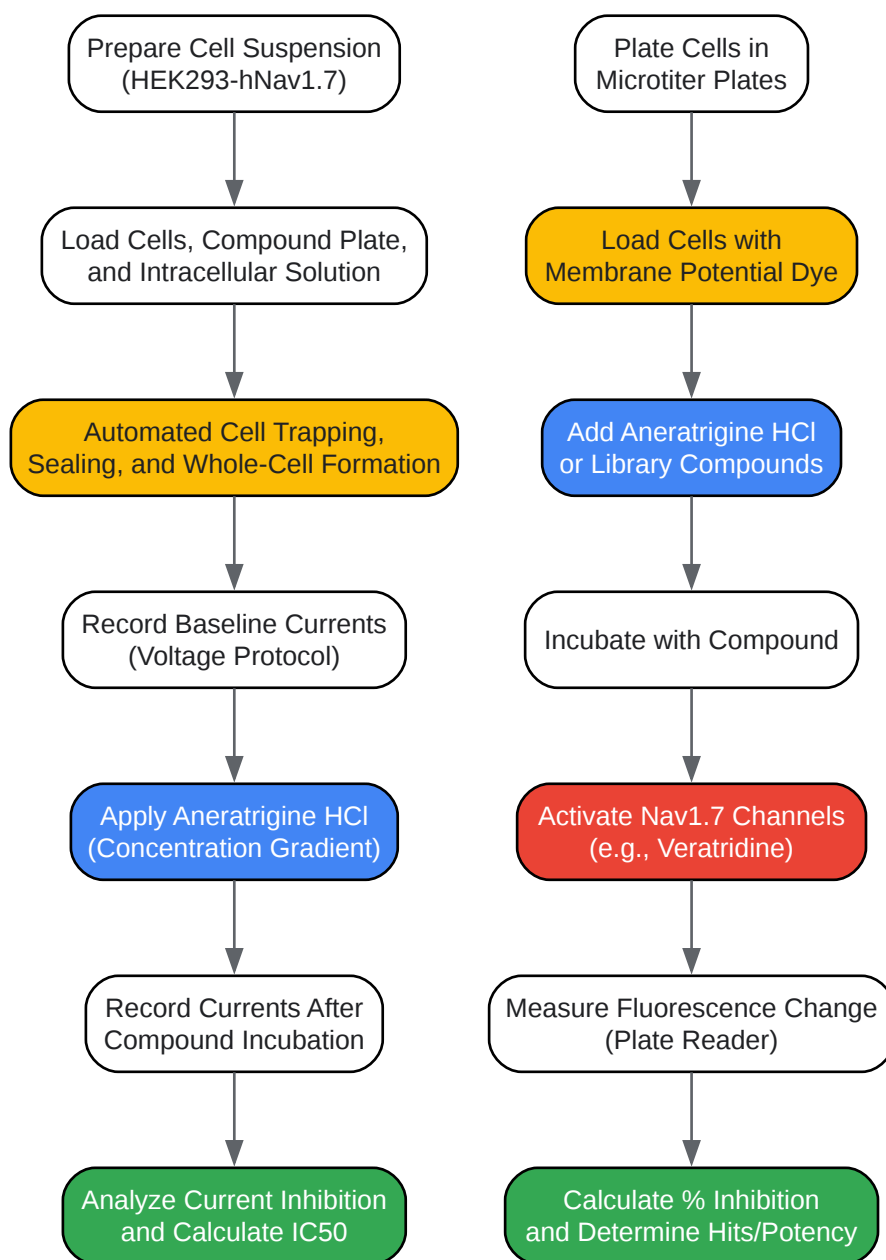
Ion Channel Subtype	Cell Line	Assay Type	IC50 (nM)	Fold Selectivity vs. Nav1.7
hNav1.7	HEK293	Electrophysiology	11	1
hNav1.1	HEK293	Electrophysiology	>10,000	>909
hNav1.2	HEK293	Electrophysiology	110	10
hNav1.3	HEK293	Electrophysiology	>10,000	>909
hNav1.4	HEK293	Electrophysiology	>10,000	>909
hNav1.5	HEK293	Electrophysiology	>10,000	>1000
hNav1.6	HEK293	Electrophysiology	187	17
hNav1.8	HEK293	Electrophysiology	>10,000	>1000

Data for PF-05089771 is sourced from publicly available research.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Signaling Pathway

Below is a simplified diagram illustrating the role of Nav1.7 in nociceptive signaling and the inhibitory action of **Aneratrigine hydrochloride**.





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References

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- 2. medchemexpress.com [medchemexpress.com]
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